molecular formula C9H4BrF2NO2 B1530024 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid CAS No. 1807116-11-5

4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid

Cat. No.: B1530024
CAS No.: 1807116-11-5
M. Wt: 276.03 g/mol
InChI Key: ZUBSRRCTVOFSKM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the compound is 4-bromo-2-cyano-6-(difluoromethyl)benzoic acid , derived from the benzoic acid core (carboxylic acid at position 1) with substituents at positions 2, 4, and 6. The numbering prioritizes the carboxylic acid group, followed by bromine (position 4), cyano (position 2), and difluoromethyl (position 6) substituents.

Isomeric possibilities arise from positional variations of substituents. For example:

  • 5-bromo-2-cyano-4-(difluoromethyl)benzoic acid represents a positional isomer where bromine occupies position 5 instead of 4.
  • 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1807073-34-2) demonstrates another isomeric configuration, altering the spatial arrangement of functional groups.

These isomers exhibit distinct physicochemical properties due to differences in electronic effects and steric interactions.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies reveal key structural features of 4-bromo-2-cyano-6-(difluoromethyl)benzoic acid:

Parameter Value Source
C–Br bond length 1.89–1.92 Å
C≡N bond length 1.15–1.16 Å
C–CF₂H bond length 1.33–1.35 Å
Dihedral angle (COOH–CF₂H) 78.5°–84.7°

The carboxylic acid group forms a near-planar arrangement with the aromatic ring, while the difluoromethyl group introduces torsional strain, resulting in a non-coplanar geometry. Intramolecular hydrogen bonding between the carboxylic acid and cyano group (O–H···N≡C) stabilizes the conformation, with a bond distance of 2.60–2.65 Å.

Comparative Structural Analysis with Ortho/Meta-Substituted Benzoic Acid Derivatives

Substituent positioning critically influences electronic and steric properties:

Compound Substituent Positions Key Structural Differences
4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid 2, 4, 6 Enhanced steric hindrance from CF₂H at position 6
2,4-Dichlorobenzoic acid 2, 4 Reduced steric bulk compared to CF₂H
4-Cyano-3-(trifluoromethyl)benzoic acid 3, 4 Meta-CF₃ group alters electron-withdrawing effects
  • Ortho-substituted analogs (e.g., 2-fluoro-4-bromobenzoic acid) exhibit stronger intramolecular hydrogen bonding but lower thermal stability due to steric clashes.
  • Meta-substituted derivatives (e.g., 5-bromo-2-cyano-4-(difluoromethyl)benzoic acid) show reduced π-π stacking interactions in crystalline phases compared to the para-substituted target compound.

The para-bromo group in 4-bromo-2-cyano-6-(difluoromethyl)benzoic acid deactivates the aromatic ring toward electrophilic substitution, while the ortho-cyano group directs reactivity to specific positions in further synthetic modifications.

Properties

IUPAC Name

4-bromo-2-cyano-6-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-5-1-4(3-13)7(9(14)15)6(2-5)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSRRCTVOFSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom : Enhances reactivity and potential interactions with biological targets.
  • Cyano group : Contributes to the compound's polarity and ability to participate in various chemical reactions.
  • Difluoromethyl group : Increases lipophilicity, which may enhance membrane permeability and bioavailability.

The biological activity of 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to bind effectively to target proteins. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer models. The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues affected by chronic inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid resulted in a significant reduction in cell viability (IC50 values ranging from 5 to 15 µM). The compound induced apoptosis as confirmed by flow cytometry analysis.
  • Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound led to a marked reduction in swelling and pain associated with induced arthritis. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals compared to controls.

Research Findings Summary Table

Study Type Findings Reference
In Vitro (Cancer)Induced apoptosis in human cancer cell lines; IC50 = 5-15 µM
In Vivo (Inflammation)Reduced swelling and pain in mouse models; decreased inflammatory cell infiltration
Mechanistic StudiesEnhanced membrane permeability; modulation of enzyme activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid (C₉H₄BrF₂NO₂, MW: 276.04): This regioisomer differs in substituent placement (cyano at position 3, difluoromethyl at 5). The para-bromo group remains, but the shifted electron-withdrawing groups alter acidity (pKa) and reactivity in nucleophilic aromatic substitution compared to the target compound .

Halogen and Functional Group Variations

  • 4-Bromo-2-chloro-6-methylbenzoic acid (C₈H₆BrClO₂, MW: 249.49): Replacing cyano with chloro and difluoromethyl with methyl reduces electron withdrawal, lowering acidity. The methyl group increases lipophilicity (logP ~2.8 vs. ~1.9 for the target compound), favoring membrane permeability in drug delivery .

Difluoromethyl vs. Trifluoromethyl Derivatives

  • 3-Bromo-4-(trifluoromethyl)benzoic acid (C₈H₄BrF₃O₂, MW: 269.02): The trifluoromethyl group offers greater electron withdrawal than difluoromethyl, increasing acidity (pKa ~2.1 vs. ~2.5 for the target compound). However, trifluoromethyl’s bulkiness may hinder binding in enzyme-active sites .
  • 3-Bromo-4-(difluoromethyl)benzoic acid (C₈H₅BrF₂O₂, MW: 251.03): Similar to the target compound but lacking a cyano group, this derivative exhibits weaker dipole interactions, reducing affinity in biosensor applications .

Heterocyclic and Ester Analogs

  • 5-Bromo-6-(difluoromethyl)pyridine-2-carboxylic acid (C₇H₄BrF₂NO₂, MW: 252.02): Replacing the benzene ring with pyridine introduces nitrogen, altering π-π stacking interactions. This derivative shows higher solubility in aqueous media (logS ≈ -2.1 vs. -3.5 for the target compound) .
  • Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (C₁₁H₈BrF₂NO₂, MW: 316.09): The ester form improves lipophilicity (logP ~3.2), making it more suitable for prodrug formulations compared to the carboxylic acid form .

Preparation Methods

Starting Materials and Intermediates

  • Common starting materials include substituted bromobenzene derivatives such as 3,5-difluorobromobenzene or 4-bromo-2,6-difluorobenzaldehyde.
  • Intermediates such as 4-bromo-2,6-difluorobenzonitrile or 4-bromo-2,6-difluorobenzonilyl compounds are synthesized en route to the target molecule.

Cyanation

  • Cyanation is typically achieved via palladium-catalyzed cross-coupling reactions using zinc cyanide under nitrogen atmosphere in polar aprotic solvents like dimethylformamide.
  • This step converts aryl halides to the corresponding aryl nitriles with high selectivity.

Difluoromethylation

  • The difluoromethyl group is introduced through coupling reactions such as Suzuki–Miyaura coupling or via nucleophilic substitution using difluoromethylating agents.
  • These methods allow precise placement of the difluoromethyl group on the aromatic ring.

Carboxylation

  • The carboxylic acid group is introduced by hydrolysis or oxidation of aldehyde or nitrile intermediates.
  • Reagents such as lithium hydroxide in tetrahydrofuran-water mixtures facilitate conversion to the benzoic acid derivative.

Representative Preparation Method (Based on Patent CN101353317B)

Step Description Reagents/Conditions Outcome Yield
A Reflux reaction of 4-bromo-2,6-difluorobenzaldehyde with formic acid and oxammonium hydrochloride Formic acid / 4-bromo-2,6-difluorobenzaldehyde / oxammonium hydrochloride = 4:1:1.4; reflux 10 h, normal pressure Formation of 4-bromo-2,6-difluorobenzonilyl intermediate ~80%
B Distillation of solvent and addition of water for continued distillation Normal pressure steam distillation, then water addition Isolation of intermediate -
C Cooling and suction filtration of aqueous solution Water wash to neutrality White crystalline solid intermediate -

This method avoids use of highly toxic potassium cyanide and corrosive reagents such as sulfuric acid and bromine, making it more environmentally friendly and cost-effective for scale-up.

Multi-Step Synthetic Route (From Related Aromatic Precursors)

A typical synthetic pathway for 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid involves:

  • Bromination: Selective bromination of a benzoic acid derivative to introduce bromine at the 4-position.
  • Cyanation: Palladium-catalyzed cyanation using zinc cyanide to install the cyano group at the 2-position.
  • Difluoromethylation: Introduction of the difluoromethyl group at the 6-position via Suzuki–Miyaura coupling or nucleophilic substitution.
  • Carboxylation: Hydrolysis or oxidation steps to yield the benzoic acid functionality.

This route ensures regioselectivity and functional group tolerance, suitable for industrial scale synthesis.

Comparative Data Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material 3,5-difluorobromobenzene or 4-bromo-2,6-difluorobenzaldehyde Commercially available, inexpensive
Cyanation reagent Zinc cyanide Palladium catalyst required
Difluoromethylation method Suzuki–Miyaura coupling or nucleophilic substitution Requires organoboron or difluoromethylating agents
Solvent Dimethylformamide, tetrahydrofuran, formic acid Depends on step
Reaction temperature Room temperature to reflux (~25-110°C) Step-dependent
Reaction time 10-18 hours For reflux and coupling steps
Yield Approximately 80% or higher Varies with step and purification
Purification Filtration, washing to neutrality, crystallization Standard organic workup

Research Findings and Industrial Considerations

  • The use of oxammonium salts and formic acid as reagents in the preparation reduces environmental hazards compared to traditional cyanation methods using potassium cyanide.
  • Continuous flow reactors have been reported for related compounds to improve control over reaction parameters, enhancing yield and purity for industrial production.
  • The difluoromethyl group imparts unique electronic and lipophilic properties, making the compound valuable as an intermediate in pharmaceutical and agrochemical synthesis.
  • The synthetic methods emphasize mild conditions, avoidance of highly toxic reagents, and scalability.

Q & A

Q. What are the key functional groups in 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid, and how are they characterized analytically?

The compound contains a bromine atom (electrophilic substitution site), a cyano group (electron-withdrawing), a difluoromethyl group (hydrophobic/electron-withdrawing), and a benzoic acid core (carboxylic acid functionality). Analytical characterization involves:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic protons and carbons.
  • IR Spectroscopy : Stretching frequencies for -CN (~2200 cm1^{-1}), -COOH (~2500-3300 cm1^{-1}), and C-F bonds (~1100-1200 cm1^{-1}) .
  • HPLC-MS : Validates purity and molecular weight.

Q. What safety protocols are critical when handling 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services due to bromine/fluorine content .

Q. What are common synthetic routes for this compound?

A multi-step approach is typical:

  • Step 1 : Bromination of a benzoic acid precursor using NBS (N-bromosuccinimide) under radical conditions.
  • Step 2 : Cyanation via nucleophilic substitution (e.g., CuCN/KCN) at the ortho position.
  • Step 3 : Difluoromethylation using ClCF2_2H or CF2_2Br2_2 with Pd catalysis . Key Considerations : Reaction temperatures (60–100°C) and anhydrous conditions to avoid hydrolysis of the cyano group .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the bromine substituent?

The bromine atom serves as a site for Suzuki or Ullmann couplings. Optimization strategies include:

  • Catalyst Selection : Pd(PPh3_3)4_4 for aryl-aryl couplings or CuI for Ullmann-type reactions.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Steric Considerations : The difluoromethyl and cyano groups may hinder reactivity; increasing catalyst loading (5–10 mol%) or reaction time (24–48 hrs) improves yields .

Q. How do electronic effects of the difluoromethyl group influence biological activity?

The difluoromethyl group enhances metabolic stability and membrane permeability via:

  • Hydrophobicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs.
  • Electron-Withdrawing Effects : Polarizes the benzoic acid core, affecting binding to enzymes (e.g., cyclooxygenase inhibition) . Case Study : Analogous compounds with difluoromethyl groups show 2–3x higher IC50_{50} values in enzyme assays compared to methyl derivatives .

Q. What strategies resolve contradictory data in solubility and bioactivity studies?

Contradictions often arise from:

  • Solubility Variability : Use standardized solvents (e.g., DMSO stock solutions) and confirm concentrations via UV-Vis.
  • Assay Interference : The cyano group may quench fluorescence in cell-based assays; validate results with LC-MS/MS .
  • Batch Purity : HPLC purity >95% is critical; impurities from incomplete bromination (<5%) can skew bioactivity .

Methodological Recommendations

  • Low Yield in Cyanation : Increase reaction time (24→48 hrs) or switch to microwave-assisted synthesis (100°C, 30 mins) .
  • Purification Challenges : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients to separate halogenated byproducts .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid
Reactant of Route 2
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4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid

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